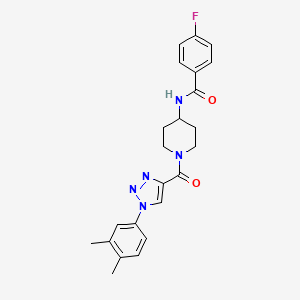

![molecular formula C12H14F2O4 B2588807 Ethyl 2-[2,6-difluoro-4-(hydroxymethyl)phenoxy]propanoate CAS No. 1502447-39-3](/img/structure/B2588807.png)

Ethyl 2-[2,6-difluoro-4-(hydroxymethyl)phenoxy]propanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 2-[2,6-difluoro-4-(hydroxymethyl)phenoxy]propanoate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is widely used in scientific research, particularly in the field of biochemistry and pharmacology.

Aplicaciones Científicas De Investigación

Organic Synthesis Applications

Ethyl 2-[2,6-difluoro-4-(hydroxymethyl)phenoxy]propanoate and its derivatives are valuable intermediates in organic synthesis. For instance, ethyl 2-methyl-2,3-butadienoate, which shares a similar structure, acts as a 1,4-dipole synthon in [4 + 2] annulation reactions with N-tosylimines, leading to highly functionalized tetrahydropyridines (Zhu, Lan, & Kwon, 2003). This demonstrates the compound's utility in creating complex molecular architectures.

Materials Science and Polymer Chemistry

In the realm of materials science, phloretic acid (PA), derived from a similar phenolic compound, is explored as a renewable building block for benzoxazine ring formation. This method enhances the reactivity of -OH bearing molecules towards forming polybenzoxazine, a material with suitable thermal and thermo-mechanical properties for various applications, thus highlighting a sustainable alternative to phenol-based derivatives (Trejo-Machin, Verge, Puchot, & Quintana, 2017).

Environmental Science

Research into the bioremediation of Bisphenol A (BPA), an environmental pollutant, using enzymes suggests the potential of related compounds in enhancing the degradation process. Laccase from Fusarium incarnatum UC-14 in a reverse micelles system showed significant degradation of BPA, indicating the role of such enzymes in the oxidative degradation of hydrophobic phenols (Chhaya & Gupte, 2013).

Analytical and Spectroscopic Studies

Polymorphism in pharmaceutical compounds related to Ethyl 2-[2,6-difluoro-4-(hydroxymethyl)phenoxy]propanoate has been characterized using spectroscopic and diffractometric techniques, showcasing the complex analytical challenges and the importance of these methods in understanding the physical properties of such compounds (Vogt, Williams, Johnson, & Copley, 2013).

Propiedades

IUPAC Name |

ethyl 2-[2,6-difluoro-4-(hydroxymethyl)phenoxy]propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F2O4/c1-3-17-12(16)7(2)18-11-9(13)4-8(6-15)5-10(11)14/h4-5,7,15H,3,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNPVQDNPRADODB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)OC1=C(C=C(C=C1F)CO)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-[2,6-difluoro-4-(hydroxymethyl)phenoxy]propanoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

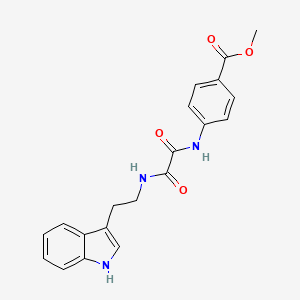

![8-ethyl-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2588724.png)

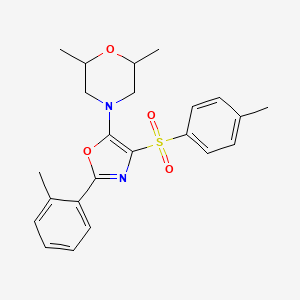

![1-Phenyl-4-[4-[4-(4-phenylphthalazin-1-yl)oxyphenyl]sulfonylphenoxy]phthalazine](/img/structure/B2588727.png)

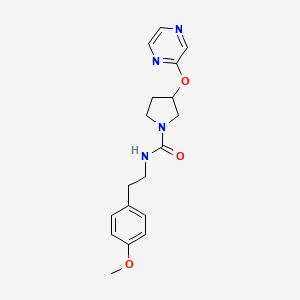

![5-amino-N,1-bis[(4-chlorophenyl)methyl]triazole-4-carboxamide](/img/structure/B2588729.png)

![1-{1-[3-(2,3-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}propan-1-ol](/img/structure/B2588747.png)